![molecular formula C21H19F3N4O2 B2779735 5-phenyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)isoxazole-3-carboxamide CAS No. 1396637-39-0](/img/structure/B2779735.png)
5-phenyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity .
Synthesis Analysis
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . Several marketed drugs with isoxazole nucleus belong to different categories with diverse therapeutic activities that have resulted in the development of a plethora of method for the synthesis of this valuable fragment .Molecular Structure Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant and immunosuppressant .Chemical Reactions Analysis
The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Isoxazole derivatives have shown promise as potential anticancer agents. Researchers have synthesized various isoxazole compounds and evaluated their cytotoxicity against cancer cells. The substitution of different groups on the isoxazole ring can significantly impact their activity. Further investigations into the specific anticancer mechanisms of this compound could lead to the development of novel chemotherapeutic agents .
Antimicrobial Activity
The isoxazole scaffold has demonstrated antimicrobial properties. By modifying the substituents on the isoxazole ring, researchers can fine-tune its activity against bacteria, fungi, and other pathogens. Investigating the structure-activity relationship (SAR) of this compound may reveal new leads for combating infectious diseases .
Anti-Inflammatory Effects
Some isoxazole derivatives exhibit anti-inflammatory effects. These compounds could potentially be developed into drugs for managing inflammatory conditions, such as arthritis or autoimmune diseases. Understanding the molecular pathways involved in their anti-inflammatory activity is crucial for therapeutic optimization .
Antiviral Applications
Isoxazole-based molecules have been explored as antiviral agents. Their ability to inhibit viral replication or entry makes them attractive candidates for treating viral infections. Investigating the interaction between this compound and specific viral targets could provide valuable insights for drug development .
Analgesic Properties
Certain isoxazole derivatives have analgesic properties. These compounds may modulate pain pathways and offer potential alternatives to existing pain management drugs. Further studies are needed to elucidate their mechanisms of action and assess their safety profiles .
Immunomodulatory Effects
Immunosuppressant properties have been observed in some isoxazole compounds. These molecules could find applications in transplantation medicine or autoimmune disorders. Investigating their impact on immune cells and cytokine signaling pathways is essential for clinical translation .
Conclusion
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2/c22-21(23,24)19-14-8-4-5-9-15(14)26-18(27-19)10-11-25-20(29)16-12-17(30-28-16)13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQUJKPNJGZODA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=NOC(=C3)C4=CC=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)isoxazole-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.